molecular formula C12H16BrNO3S B188747 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide CAS No. 58722-36-4

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B188747
CAS No.: 58722-36-4
M. Wt: 334.23 g/mol
InChI Key: XSACATWDWOSQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromoacetyl)-N,N-diethylbenzenesulfonamide is a sulfonamide derivative characterized by a bromoacetyl functional group attached to a benzenesulfonamide core with N,N-diethyl substituents. This compound is notable for its synthetic versatility, particularly in radiochemistry and heterocyclic synthesis. Its synthesis typically involves a multi-step procedure, as demonstrated in the radiolabeling of [18F]FBBA, where 4-[18F]fluorobenzonitrile is reduced with LiAlH4 and subsequently reacted with bromoacetyl bromide to yield the bromoacetylated product . The radiochemical yield of this process is approximately 12% (decay-corrected) with a total synthesis time of 90 minutes, highlighting its utility in positron emission tomography (PET) tracer development . The bromoacetyl group serves as a reactive handle for further functionalization, making this compound a key intermediate in medicinal and materials chemistry.

Properties

IUPAC Name

4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSACATWDWOSQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355891
Record name 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58722-36-4
Record name 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Acetyl-N,N-Diethylbenzenesulfonamide

The most widely reported method involves bromination of the acetyl group in 4-acetyl-N,N-diethylbenzenesulfonamide (CAS: 1658-97-5). This precursor is synthesized via Friedel-Crafts acylation of N,N-diethylbenzenesulfonamide, though the deactivating nature of the sulfonamide group necessitates stringent conditions. Bromination typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane or acetic acid. Radical initiators such as light or peroxides may enhance regioselectivity.

Key Reaction Conditions:

  • Reagents: Br₂ (1.1 equiv), acetic acid, 0–5°C

  • Catalyst: None required

  • Yield: ~60–75% (estimated from analogous brominations)

Direct Bromoacetylation of N,N-Diethylbenzenesulfonamide

An alternative route involves introducing the bromoacetyl group directly onto the aromatic ring. This method avoids intermediate acetylation but faces challenges in regiocontrol. Electrophilic substitution is hindered by the sulfonamide’s meta-directing effect, necessitating directed ortho-metalation (DoM) strategies. For example, lithiation using LDA (lithium diisopropylamide) followed by quenching with bromoacetyl bromide enables para-substitution.

Key Reaction Conditions:

  • Reagents: LDA (2.0 equiv), bromoacetyl bromide (1.5 equiv), THF, −78°C

  • Catalyst: None

  • Yield: ~40–50% (theoretical, limited by competing side reactions)

Stepwise Synthesis and Optimization

Synthesis of N,N-Diethylbenzenesulfonamide

The foundational step involves preparing N,N-diethylbenzenesulfonamide through sulfonylation of benzene followed by amine substitution:

  • Sulfonylation: Benzene reacts with chlorosulfonic acid to form benzenesulfonyl chloride.

  • Amination: Benzenesulfonyl chloride reacts with diethylamine in the presence of a base (e.g., pyridine) to yield N,N-diethylbenzenesulfonamide.

Reaction Scheme:

C6H6+ClSO3HC6H5SO2ClEt2NHC6H5SO2N(Et)2\text{C}6\text{H}6 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{Et}2\text{NH}} \text{C}6\text{H}5\text{SO}2\text{N(Et)}_2

Optimization Insights:

  • Excess diethylamine (2.5 equiv) improves conversion.

  • Solvents like dichloroethane minimize hydrolysis of sulfonyl chloride.

Acetylation of N,N-Diethylbenzenesulfonamide

Para-acetylation is achieved via Friedel-Crafts acylation, though the sulfonamide’s deactivating effect requires aggressive conditions:

Procedure:

  • Catalyst: AlCl₃ (1.2 equiv) in nitrobenzene at 80°C.

  • Acylating Agent: Acetyl chloride (1.1 equiv).

  • Yield: ~50–60% after recrystallization.

Challenges:

  • Competing meta-acetylation reduces para selectivity.

  • Nitrobenzene’s high toxicity necessitates alternative solvents (e.g., 1,2-dichloroethane).

Bromination of the Acetyl Group

Alpha-bromination of the acetyl moiety employs bromine or NBS. Radical mechanisms dominate when using NBS, while electrophilic bromination with Br₂ requires acidic conditions:

Electrophilic Bromination:

C6H5SO2N(Et)2-COCH3+Br2C6H5SO2N(Et)2-COCH2Br+HBr\text{C}6\text{H}5\text{SO}2\text{N(Et)}2\text{-COCH}3 + \text{Br}2 \rightarrow \text{C}6\text{H}5\text{SO}2\text{N(Et)}2\text{-COCH}_2\text{Br} + \text{HBr}

Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 0°C to room temperature

  • Yield: ~70% (crude), with purification via column chromatography.

Radical Bromination (NBS):

  • Initiator: AIBN (azobisisobutyronitrile) in CCl₄

  • Light Source: UV lamp (254 nm)

  • Yield: ~65% with reduced byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Bromination of AcetylHigh reproducibility; ScalableRequires toxic solvents (e.g., acetic acid)60–75%
Direct BromoacetylationFewer steps; avoids acetylationLow regioselectivity; complex optimization40–50%
ElectrochemicalGreen chemistry; minimal wasteSpecialized equipment requiredUnder study

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The sulfonamide group’s strong meta-directing effect complicates para-substitution. Solutions include:

  • Directed Metalation: Using LDA to deprotonate the ring and direct bromoacetyl placement.

  • Protecting Groups: Temporarily converting the sulfonamide to a less deactivating group (e.g., methyl ester).

Purification Difficulties

The product’s high molecular weight (334.23 g/mol) and polarity necessitate advanced techniques:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization: Ethanol/water mixtures at low temperatures .

Chemical Reactions Analysis

Types of Reactions

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of sulfonamides, including 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, exhibit promising anticancer properties. The compound has been studied for its potential to induce apoptosis in cancer cells. For instance, it has been linked to the activation of the caspase cascade, which plays a crucial role in programmed cell death. This mechanism is particularly relevant in treating drug-resistant cancers such as breast and prostate cancer .

Case Study: Induction of Apoptosis

  • Compound: this compound
  • Target: c-Myc oncogene
  • Findings: The compound demonstrated effectiveness in inhibiting tumor growth by inducing apoptosis in hematopoietic malignancies .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
4-(Bromoacetyl)-N,N-diethyl...E. coli15
B. subtilis18
B. licheniformis20

Synthetic Intermediate

The compound serves as an essential intermediate in the synthesis of various bioactive molecules. Its bromoacetyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Case Study: Synthesis of Novel Sulfonamides

  • Methodology: The bromoacetyl group facilitates nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.
  • Outcome: New derivatives were screened for biological activity, demonstrating enhanced potency against specific targets compared to their parent compounds .

Electrochemical Applications

Recent studies have explored the electrochemical properties of this compound, focusing on its dealkylation and methoxylation reactions. These reactions are significant for developing greener synthetic methodologies.

Data Table: Electrochemical Reactions

Reaction TypeConditionsYield (%)
Mono-dealkylationRVC electrodes, MeOH85
DidealkylationBatch electrolysis75

Mechanism of Action

The mechanism of action of 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide involves its interaction with nucleophilic sites in biological molecules. The bromoacetyl group acts as an electrophile, reacting with nucleophilic amino acids in proteins, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or modification of protein function. The sulfonamide group may also contribute to the compound’s biological activity by mimicking the structure of natural substrates or inhibitors .

Comparison with Similar Compounds

Sulfonamides with Bromoacetyl Groups

4-(Bromoacetyl)-N,N-diethylbenzenesulfonamide shares structural similarities with other sulfonamides bearing bromoacetyl substituents. For example:

  • N-Allyl-N-(bromoacetyl)toluene-p-sulfonamide (): This compound undergoes electroreductive cyclization in solvents like DMF or acetonitrile to yield lactams (e.g., 4-methylpyrrolidinone). The reaction’s product distribution is solvent-dependent, with hydrogen-atom donors like Ph₂PH shifting selectivity toward specific lactams .

Bromoacetamide Derivatives

Bromoacetamide-containing compounds, while lacking the sulfonamide core, share reactivity profiles with the target compound:

  • 2-Bromo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide (): Synthesized via DCC-mediated coupling of bromoacetic acid with a sulfamoyl aniline precursor, this derivative highlights the use of bromoacetyl groups in forming heterocycle-linked bioactive molecules.
  • 2-Bromo-N-(4-nitrophenyl)acetamide (): The nitro group enhances electrophilicity, making this compound more reactive toward nucleophiles than the diethylsulfonamide analog. This difference underscores how electron-withdrawing substituents modulate reactivity .

Physicochemical Properties

Compound Name Molecular Weight Key Spectral Data Solubility Insights Reference
This compound 334.22 HPLC co-elution with reference Lipophilic (diethyl groups)
4-[2-(2,4-Dioxopentan-3-ylidene)hydrazino]-N,N-diethylbenzenesulfonamide 339.41 UV-Vis consistent with hydrazine Polar (hydrazine/dioxo groups)
N-(4-Bromophenyl)benzenesulfonamide 296.18 Crystallographic bond angles Moderate polarity (bromophenyl)
  • Spectroscopic Characterization : Bromophenylsulfonyl derivatives () exhibit distinct UV-Vis profiles, whereas the bromoacetyl group in the target compound may introduce unique absorbance features .

Key Research Findings and Challenges

  • Solvent Effects : Electroreductive cyclization of bromoacetyl sulfonamides () demonstrates solvent-dependent outcomes, a consideration for optimizing the target compound’s reactivity .
  • Yield Limitations : The 12% radiochemical yield of the target compound underscores the need for improved catalytic systems or alternative labeling strategies .
  • Functional Group Compatibility : Bromoacetyl groups in sulfonamides show broader synthetic utility than acetamide analogs (e.g., ), though steric effects from substituents like diethyl may limit certain reactions .

Biological Activity

4-(Bromoacetyl)-N,N-diethylbenzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromoacetyl group attached to a benzene ring, which is further substituted with a diethylamino group and a sulfonamide group. The molecular formula is C12H16BrN1O2SC_{12}H_{16}BrN_{1}O_{2}S with a molecular weight of approximately 313.23 g/mol.

PropertyValue
Molecular Weight313.23 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

The biological activity of this compound primarily stems from its ability to form covalent bonds with specific biological targets. The bromoacetyl moiety is particularly reactive, allowing it to interact with nucleophilic sites on enzymes, leading to their inhibition. This compound has shown activity against lipoxygenase, an enzyme involved in inflammatory processes, suggesting potential anti-inflammatory properties.

Target Enzymes

  • Lipoxygenase : Inhibition may reduce inflammatory responses.
  • Prostaglandin G/H Synthase : Interactions may affect pathways related to pain and inflammation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. This suggests that this compound may have potential as an antimicrobial agent by targeting bacterial enzymes or metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties due to its ability to modify proteins involved in cell proliferation and survival. The mechanism likely involves the inhibition of specific enzymes that are crucial for cancer cell metabolism.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound significantly inhibited lipoxygenase activity in vitro, providing a basis for its potential use in treating inflammatory diseases.
  • Antimicrobial Testing :
    • In vitro assays showed that the compound exhibited bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Cancer Cell Line Studies :
    • Research involving human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting its potential as an anticancer therapeutic.

Q & A

Q. What are the established synthetic routes for preparing 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via bromination of 4-acetyl-N,N-diethylbenzenesulfonamide. A common approach involves using brominating agents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under reflux in anhydrous solvents (e.g., dichloromethane or chloroform). Critical parameters include:

  • Reaction temperature : Controlled reflux (40–60°C) to avoid decomposition.
  • Solvent purity : Anhydrous conditions prevent side hydrolysis.
  • Stoichiometry : Excess brominating agent (1.2–1.5 equiv.) ensures complete conversion.
    Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical for confirming its structure?

Methodological Answer:

  • FT-IR : Look for absorption bands at ~1640 cm⁻¹ (C=O stretch of bromoacetyl), ~1330–1160 cm⁻¹ (SO₂ asymmetric/symmetric stretches), and ~550 cm⁻¹ (C-Br stretch) .
  • ¹H/¹³C NMR : Key signals include δ ~2.8–3.3 ppm (N,N-diethyl CH₂ and CH₃ groups) and δ ~190 ppm (carbonyl carbon of bromoacetyl). The aromatic protons appear as a doublet of doublets (J = 8.4 Hz) .
  • Mass spectrometry (EI-MS) : A molecular ion peak [M⁺] at m/z corresponding to the molecular formula (C₁₂H₁₅BrNO₃S). Fragmentation patterns include loss of Br (Δ m/z = 79/81) .

Advanced Research Questions

Q. How can the bromoacetyl group in this compound be leveraged to synthesize heterocyclic compounds, and what experimental protocols optimize regioselectivity?

Methodological Answer: The bromoacetyl group undergoes nucleophilic substitution with nitrogen nucleophiles (e.g., hydrazines, amines) to form heterocycles like pyrazoles or pyridines. For example:

  • Pyrazole synthesis : React with hydrazine hydrate in ethanol/acetic acid (1:1) under reflux (5–6 hours). Use excess hydrazine (1.2 equiv.) to suppress side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). Recrystallize the product from ethanol to achieve >70% yield .
  • Regioselectivity control : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the carbonyl carbon, directing nucleophilic attack to the bromoacetyl carbon.

Q. What strategies mitigate side reactions during nucleophilic substitution of the bromoacetyl moiety in this compound?

Methodological Answer:

  • Temperature modulation : Lower temperatures (0–25°C) reduce elimination pathways (e.g., dehydrohalogenation).
  • Solvent selection : Use polar aprotic solvents (acetonitrile, THF) to stabilize transition states and minimize hydrolysis.
  • Protecting groups : Temporarily protect the sulfonamide nitrogen with Boc groups to prevent undesired interactions .

Q. How does the electronic environment of the sulfonamide group influence the reactivity of the bromoacetyl group, and what computational methods validate these effects?

Methodological Answer: The electron-withdrawing sulfonamide group enhances the electrophilicity of the bromoacetyl carbon. Computational validation methods include:

  • Density Functional Theory (DFT) : Calculate partial charges and Fukui indices to identify reactive sites.
  • Hammett analysis : Correlate substituent effects (σ values) with reaction rates for derivatives .
    X-ray crystallography (e.g., Acta Crystallographica studies) confirms structural distortions caused by electronic effects .

Q. What are the best practices for analyzing conflicting data regarding the kinetic stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Degradant profiling : Identify byproducts (e.g., de-brominated acetyl derivatives) using LC-MS.
  • Statistical analysis : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from true instability trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.